molecular formula C6H6N2O3 B1666537 Acipimox CAS No. 51037-30-0

Acipimox

Numéro de catalogue: B1666537
Numéro CAS: 51037-30-0
Poids moléculaire: 154.12 g/mol
Clé InChI: DJQOOSBJCLSSEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’Acipimox est un dérivé de la niacine utilisé comme agent hypolipidémiant. Il est principalement utilisé pour réduire les niveaux de triglycérides et augmenter le cholestérol lipoprotéique de haute densité. L’this compound est connu pour ses effets indésirables moins importants par rapport à la niacine, bien que son efficacité aux doses recommandées soit toujours à l’étude .

Applications De Recherche Scientifique

Metabolic Disorders

Insulin Sensitivity Improvement
Acipimox has been studied for its potential to improve insulin sensitivity, particularly in conditions like type 2 diabetes. Research indicates that this compound can modulate plasma free fatty acid levels, which are often elevated in insulin-resistant states. In a study involving overweight subjects, this compound demonstrated a significant effect on mitochondrial function comparable to other NAD+ precursors, suggesting its utility in enhancing metabolic health .

Case Study: Type IV Hyperlipoproteinemia
A randomized controlled trial assessed the effects of this compound on serum lipids in patients with type IV hyperlipoproteinemia. Results showed a reduction in plasma triglyceride levels from 777 mg/dL to 434 mg/dL after treatment with this compound (750 mg/day) over 60 days. Additionally, total cholesterol levels decreased significantly, highlighting this compound's efficacy in managing lipid profiles .

Mitochondrial Diseases

Mitochondrial Myopathy
this compound is being investigated as a treatment for mitochondrial myopathy through the AIMM trial. This study aims to evaluate the effect of this compound on skeletal muscle adenosine triphosphate (ATP) content and overall muscle function. Participants receive either this compound or placebo for 12 weeks, with primary outcomes focusing on changes in ATP content and secondary outcomes assessing quality of life and fatigue .

Case Study: ATP Modulation
In the AIMM trial, preliminary findings suggest that this compound may enhance ATP levels in skeletal muscle, thereby improving muscle performance and reducing fatigue in patients with mitochondrial disorders. This could potentially lead to new therapeutic strategies for managing these debilitating conditions .

Sarcopenia and Muscle Function

Improvement of Muscle Function in Older Adults
Recent studies have explored the effects of this compound on muscle function among older adults with probable sarcopenia. A proof-of-concept study found that daily supplementation with this compound significantly increased skeletal muscle NAD concentrations, which are crucial for energy metabolism and muscle health .

Data Table: Effects of this compound on Muscle Function

StudyPopulationDosageDurationPrimary OutcomeResults
Older adults with sarcopenia250 mg/day + Aspirin4 weeksChange in NAD concentrationSignificant increase
Patients with mitochondrial myopathy750 mg/day12 weeksChange in ATP contentPositive modulation observed

Cardiovascular Health

Impact on Cardiac Function
this compound has shown promise in reversing adverse cardiac changes induced by lifestyle factors such as e-cigarette use. In animal models, treatment with this compound normalized ejection fraction and fractional shortening while reducing inflammatory cytokines associated with cardiovascular stress . This suggests potential applications in managing cardiovascular complications linked to metabolic syndrome.

Combination Therapies

Use in Pediatric Oncology
Recent research has indicated that combining omega-3 fatty acids with this compound may enhance treatment efficacy for pediatric patients with acute lymphoblastic leukemia. This combination therapy aims to improve lipid profiles while simultaneously targeting cancer cell proliferation, showcasing this compound's versatility beyond traditional metabolic applications .

Mécanisme D'action

L’Acipimox agit sur le récepteur de la niacine 1, inhibant l’enzyme lipase des triglycérides. Cela réduit la concentration d’acides gras dans le plasma sanguin et leur afflux dans le foie. Par conséquent, la production de cholestérol lipoprotéique de très basse densité dans le foie est réduite, ce qui entraîne une diminution du cholestérol lipoprotéique de basse densité et une augmentation du cholestérol lipoprotéique de haute densité .

Analyse Biochimique

Biochemical Properties

Acipimox acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This interaction reduces the concentration of fatty acids in the blood plasma and their inflow into the liver . Consequently, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .

Cellular Effects

This compound has been shown to have pronounced effects on mitochondrial function . It increases the adenosine triphosphate (ATP) content of skeletal muscle, which is crucial for energy production and cellular function . Furthermore, it has been found to inhibit lipolysis, reducing the availability of free fatty acids for oxidation, thus enhancing glucose oxidation and decreasing blood-glucose levels .

Molecular Mechanism

The molecular mechanism of this compound involves its action on the niacin receptor 1, which leads to the inhibition of the enzyme triglyceride lipase . This results in a reduction in the concentration of fatty acids in the blood plasma and their inflow into the liver . As a result, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .

Temporal Effects in Laboratory Settings

In a study involving a 12-week treatment with this compound, it was found that despite an anticipated rebound effect on plasma NEFA levels, this compound has pronounced effects on mitochondrial function . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, a study has shown that this compound treatment resulted in a robust elevation in expression of nuclear-encoded mitochondrial gene sets and a mitonuclear protein imbalance, indicating a direct effect of this compound on NAD+ levels, mitonuclear protein imbalance, and mitochondrial oxidative capacity .

Metabolic Pathways

This compound inhibits the production of triglycerides by the liver and the secretion of VLDL . This leads indirectly to a modest reduction in LDL and an increase in HDL . It is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . Elimination occurs in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .

Transport and Distribution

This compound is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . It is eliminated in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .

Subcellular Localization

While specific studies on the subcellular localization of this compound are limited, it is known that this compound acts on the niacin receptor 1, which is a G protein-coupled receptor located in the cell membrane

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l’Acipimox implique plusieurs étapes. Une méthode consiste à ajouter de l’acide 5-méthylpyrazine-2-carboxylique dans de l’eau purifiée, suivie de l’ajout d’acide chlorhydrique concentré pour former un sel. Un oxydant est ensuite ajouté, et le mélange est refroidi et cristallisé pour obtenir de l’this compound . Une autre méthode consiste à utiliser la 2,5-diméthylpyrazine comme matière première, en subissant une oxydation de l’azote, une réaction avec l’anhydride acétique et une hydrolyse alcaline pour obtenir la 2-hydroxyméthyl-5-méthylpyrazine. Cette dernière est ensuite oxydée à l’aide de peroxyde d’hydrogène et de tungstate de sodium pour donner de l’this compound .

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le procédé évite l’utilisation de catalyseurs métalliques et simplifie le processus de préparation, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L’Acipimox subit diverses réactions chimiques, notamment des réactions d’oxydation et de substitution.

Réactifs et conditions courants :

    Oxydation : Le peroxyde d’hydrogène et le tungstate de sodium sont des oxydants couramment utilisés.

    Substitution : Les réactions impliquant l’anhydride acétique et l’hydrolyse alcaline sont typiques.

Produits principaux : Le produit principal de ces réactions est l’this compound lui-même, avec des intermédiaires tels que la 2-hydroxyméthyl-5-méthylpyrazine et l’acide 5-méthylpyrazine-2-carboxylique .

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique :

Activité Biologique

Acipimox is a nicotinic acid analogue primarily used for its lipid-modifying effects, particularly in the treatment of dyslipidemia. Recent studies have revealed its broader biological activity, especially concerning metabolic processes, mitochondrial function, and potential therapeutic applications in various conditions.

This compound exerts its biological effects through several mechanisms:

  • NAD+ Precursor : this compound has been shown to elevate levels of NAD+, a crucial coenzyme in cellular metabolism. This elevation is linked to improved mitochondrial function and enhanced energy metabolism in skeletal muscle .
  • Insulin Sensitivity : It improves insulin action by increasing glucose oxidation and non-oxidative glucose disposal, particularly in insulin-resistant states such as type 2 diabetes .
  • GLP-1 Secretion : this compound treatment has been associated with increased levels of glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism and appetite regulation .

1. Mitochondrial Function and Energy Metabolism

A significant area of research focuses on this compound's effects on mitochondrial function. The AIMM trial investigates its efficacy in patients with mitochondrial myopathy, aiming to assess changes in muscle ATP content and overall muscle function . Preliminary findings suggest that this compound enhances mitochondrial gene expression related to oxidative phosphorylation, indicating a potential for improving energy metabolism in muscle tissue.

StudyPopulationDosageDurationKey Findings
AIMM TrialPatients with mitochondrial myopathy250 mg daily12 weeksIncreased ATP content; improved muscle function
Type 2 Diabetes StudyDiabetic patients250 mg twice daily2 weeksEnhanced glucose oxidation; increased insulin sensitivity
GLP-1 StudyOverweight subjects250 mg dailyAcute administrationIncreased GLP-1 levels; improved insulin sensitivity

2. Insulin Sensitivity and Glucose Metabolism

In a controlled study involving patients with non-insulin-dependent diabetes mellitus (NIDDM), this compound was found to significantly enhance insulin-stimulated glucose disposal rates and reduce free fatty acid (FFA) levels, thereby improving insulin sensitivity . This effect is crucial for managing metabolic disorders where insulin resistance is a major concern.

Case Studies

Case Study 1: this compound in Elderly Patients with Sarcopenia

A recent proof-of-concept study administered this compound to elderly participants diagnosed with probable sarcopenia. The outcomes measured included changes in skeletal muscle NAD concentrations and physical performance metrics. Results indicated a positive trend towards improved muscle function and energy metabolism, suggesting that this compound could be beneficial for frail older adults .

Case Study 2: this compound's Impact on Mitochondrial Myopathy

In another ongoing study, patients with mitochondrial myopathy are being treated with this compound to evaluate its effects on muscle ATP content and overall functionality. Initial data show promising results for enhancing mitochondrial respiratory capacity .

Propriétés

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046202
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51037-30-0
Record name Acipimox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51037-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACIPIMOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acipimox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACIPIMOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acipimox
Reactant of Route 2
Reactant of Route 2
Acipimox
Reactant of Route 3
Reactant of Route 3
Acipimox
Reactant of Route 4
Acipimox
Reactant of Route 5
Acipimox
Reactant of Route 6
Acipimox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.